molecular formula C16H10Cl2N2O B12015136 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-48-9

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12015136
CAS No.: 618098-48-9
M. Wt: 317.2 g/mol
InChI Key: SLHXPCYXOIMARZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate and a suitable diketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-bromophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with bromine atoms instead of chlorine.

    1,3-Bis(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with fluorine atoms instead of chlorine.

    1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with methoxy groups instead of chlorine.

Uniqueness

1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research.

Properties

CAS No.

618098-48-9

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H

InChI Key

SLHXPCYXOIMARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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